![molecular formula C20H18F6N4O2 B2761647 N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide CAS No. 710329-29-6](/img/structure/B2761647.png)
N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide
Beschreibung
Historical Development Context
The synthesis of this compound emerged from advancements in fluorinated organic chemistry during the early 21st century. The compound’s design leverages the strategic incorporation of trifluoromethyl (-CF₃) groups, a hallmark of modern medicinal chemistry aimed at improving drug-like properties. Initial reports of its synthesis involved the reaction of 3-(trifluoromethyl)aniline with piperazine-1,4-dicarbonyl dichloride under controlled conditions. This two-step process typically employs polar aprotic solvents such as dimethylformamide (DMF) to facilitate nucleophilic acyl substitution, yielding the target compound with purities exceeding 95% after chromatographic purification.
Table 1: Key Synthetic Parameters for this compound
Parameter | Value/Description | Source |
---|---|---|
Starting Materials | 3-(Trifluoromethyl)aniline, Piperazine-1,4-dicarbonyl dichloride | |
Reaction Solvent | Dimethylformamide (DMF) | |
Temperature | 0–25°C (stepwise progression) | |
Yield | 73–85% | |
Molecular Weight | 460.38 g/mol |
The compound’s development aligns with broader trends in optimizing piperazine scaffolds for enhanced blood-brain barrier permeability and target selectivity. Early pharmacological screens identified its ability to interact with G protein-coupled receptors (GPCRs), though detailed mechanistic studies remain ongoing.
Classification within Piperazine Pharmacophore Research
This compound belongs to the N,N’-diarylpiperazine subclass, characterized by aromatic substitutions at both nitrogen atoms of the piperazine ring. The 3-trifluoromethylphenyl groups confer distinct electronic and steric properties, while the dicarboxamide linkage enhances hydrogen-bonding potential.
Structural Features and Classification:
- Core Structure : Piperazine ring (six-membered diamine).
- Substituents : Two 3-(trifluoromethyl)phenyl groups at N1 and N4 positions.
- Functional Groups : Carboxamide moieties at C1 and C4.
The trifluoromethyl groups significantly increase the compound’s logP value (estimated at 3.45), promoting membrane permeability compared to non-fluorinated analogs. This aligns with the broader use of fluorination to improve metabolic stability and bioavailability in CNS-targeted therapeutics.
Significance in Medicinal Chemistry Research
This compound has been investigated for its potential to modulate enzymes and receptors implicated in neurological and oncological diseases. Its dicarboxamide structure allows for dual hydrogen-bond donor-acceptor interactions, making it a versatile scaffold for inhibiting protein-protein interactions.
Key Research Findings:
- Enzyme Modulation : Preliminary studies suggest inhibitory activity against histone deacetylases (HDACs), with IC₅₀ values in the low micromolar range.
- Receptor Interactions : Affinity for serotonin (5-HT₆) and dopamine (D₃) receptors, though subtype selectivity requires further optimization.
- Drug-Likeness : Compliance with Lipinski’s rules (molecular weight <500, H-bond donors <5, logP <5), positioning it as a viable lead compound.
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₈F₆N₂O₂ | |
Molecular Weight | 460.38 g/mol | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 6 | |
Rotatable Bonds | 6 |
Evolution of Research Interest
Interest in this compound has intensified over the past decade, driven by the growing emphasis on fluorinated compounds in drug discovery. Between 2015 and 2025, publications referencing its synthesis and applications increased by approximately 40%, with a notable shift toward structure-activity relationship (SAR) studies. Recent work has explored its utility as a fragment in PROTAC (proteolysis-targeting chimera) design, leveraging its piperazine core to enhance linker flexibility.
Timeline of Key Developments:
- 2010s : Initial synthesis and characterization.
- 2020–2022 : Preliminary pharmacological screening against neurodegenerative targets.
- 2023–2025 : Integration into combinatorial libraries for high-throughput screening.
The compound’s versatility is further evidenced by its inclusion in specialized chemical libraries targeting androgen receptors and nuclear hormone receptors, underscoring its cross-therapeutic potential.
Eigenschaften
IUPAC Name |
1-N,4-N-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N4O2/c21-19(22,23)13-3-1-5-15(11-13)27-17(31)29-7-9-30(10-8-29)18(32)28-16-6-2-4-14(12-16)20(24,25)26/h1-6,11-12H,7-10H2,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSAWAMNFLNRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide involves the reaction of piperazine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the piperazine moiety are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a piperazine core substituted with trifluoromethyl groups on the phenyl rings and carboxamide functionalities. This unique structure contributes to its biological activity. The synthesis typically involves the construction of the piperazine ring followed by the introduction of the trifluoromethylphenyl and dicarboxamide substituents. Various synthetic methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Anticancer Activity
N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide has shown promising anticancer properties in several studies. For instance, derivatives of piperazine have been reported to exhibit significant growth inhibition against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial activities. The presence of the trifluoromethyl group is believed to enhance interaction with microbial targets, making it a candidate for further exploration in treating infections caused by resistant strains .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. Studies have suggested that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression .
Antitumor Studies
Recent investigations into the compound's antitumor efficacy have demonstrated its ability to inhibit tumor growth in vivo and in vitro models. For example, a study highlighted its effectiveness against SNB-19 glioma cells, where it achieved over 80% growth inhibition .
Synthesis Optimization
Research focused on synthesizing this compound has led to improved methodologies that increase yield and reduce by-products. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency .
Wirkmechanismus
The mechanism of action of N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
N1,N4-bis[4-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (BIP)2B
- Core : Benzene-1,4-dicarboxamide with benzimidazole-substituted phenyl groups.
- Key Differences : Replaces -CF₃ with benzimidazole moieties, enabling RNA-binding interactions in HCV NS3 helicase inhibition. The benzimidazole groups provide hydrogen-bonding capacity and aromatic stacking, which are absent in the trifluoromethyl-substituted analog .
- Activity : Demonstrates direct competitive binding to viral helicase, suggesting a mechanism distinct from the CF₃-bearing compound .
- N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide Core: Cyclohexane-1,4-dicarboxamide with pyridyl substituents. Key Differences: The cyclohexane backbone introduces semi-rigidity, while pyridyl groups enable coordination with metal ions (e.g., Ag⁺ in coordination polymers). This contrasts with the piperazine core and non-coordinating -CF₃ groups in the target compound . Applications: Used in constructing 2D coordination polymers, highlighting its utility in materials science—a domain less accessible to the target compound due to its lack of metal-binding sites .
Substituent Modifications
- N1,N4-bis(3-(trifluoromethyl)phenyl)phthalazine-1,4-diamine Core: Phthalazine (a bicyclic aromatic system) instead of piperazine. However, the absence of carboxamide linkages reduces hydrogen-bonding capacity . Synthesis: Lower yield (18%) compared to typical piperazine-based syntheses, possibly due to phthalazine’s reduced reactivity .
- (1r,4r)-N1,N4-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)cyclohexane-1,4-dicarboxamide Core: Cyclohexane with imidazole-substituted phenyl groups. The cyclohexane backbone also imposes conformational rigidity compared to the flexible piperazine ring .
Physicochemical and Pharmacokinetic Properties
Electronic Effects
- -CF₃ vs. Pyridyl/Benzimidazole: The -CF₃ groups increase hydrophobicity and metabolic stability but reduce hydrogen-bonding capacity.
Solubility and Bioavailability
Materials Science
- Pyridyl-based analogs form coordination polymers with Ag⁺, whereas the target compound’s lack of coordinating groups limits such applications. However, its rigidity and hydrophobicity could be advantageous in polymer membranes or coatings .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biologische Aktivität
N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a piperazine core substituted with trifluoromethyl groups on the phenyl rings and carboxamide functionalities. Its molecular formula is , with a molar mass of approximately 392.35 g/mol. The presence of trifluoromethyl groups is known to enhance lipophilicity and biological activity, making this compound particularly interesting for drug design.
Antiviral Properties
Recent studies have indicated that derivatives of piperazine compounds exhibit antiviral activities. For instance, research has shown that certain piperazine derivatives can inhibit viral replication by interfering with the viral life cycle. Specific attention has been given to their effectiveness against RNA viruses, showcasing their potential as antiviral agents in therapeutic applications .
Compound | IC50 (μM) | Target Virus |
---|---|---|
Compound A | 0.20 | TMV |
Compound B | 0.35 | HIV |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary data suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .
Case Study: MCF-7 Cell Line
In vitro studies demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells significantly, with an observed IC50 value indicating effective cytotoxicity. Flow cytometry analysis revealed that the compound arrested the cell cycle at the G1 phase and increased apoptotic markers .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Serotonergic Activity : Similar compounds have shown serotonergic activity, influencing neurotransmitter systems which could indirectly affect cancer cell proliferation .
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced proliferation and increased apoptosis in targeted cells .
Toxicology and Safety Profile
While exploring the biological activity, it is crucial to consider the safety profile of this compound. Initial assessments indicate that while some piperazine derivatives exhibit low toxicity, comprehensive toxicological evaluations are necessary to fully understand the safety implications for human use .
Q & A
Basic: What are the standard synthetic routes for N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)aniline derivatives with piperazine-1,4-dicarbonyl intermediates. Key steps include:
- Coupling Agents : Use of carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU) to activate carboxyl groups for amide bond formation .
- Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reactivity. For example, THF improves solubility of intermediates during condensation .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products. Higher temperatures (e.g., reflux) may be used for sluggish reactions but require monitoring for decomposition .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to carbonyl) and using excess coupling agents (1.5 equivalents) improves yields to >70% .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of trifluoromethylphenyl protons (δ 6.8–7.5 ppm) and piperazine carbons (δ 45–50 ppm). Amide NH signals appear as broad singlets (~δ 6.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 543.2) and fragments like [C6H4CF3]+ (m/z 161) .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (C-F) validate functional groups .
Advanced: How can conflicting NMR or crystallography data be resolved during structural elucidation?
Methodological Answer:
- Dynamic NMR : Variable-temperature NMR (e.g., 25–60°C) resolves signal splitting caused by restricted rotation of the trifluoromethylphenyl groups .
- X-ray Crystallography : Single-crystal analysis defines bond lengths (e.g., C-N = 1.33 Å) and confirms the boat conformation of the piperazine ring in solid state .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (B3LYP/6-31G*) to validate tautomeric forms .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (30→70%) removes unreacted aniline and coupling byproducts .
- Recrystallization : Use ethanol/water (4:1) to isolate pure product with >95% purity. Slow cooling minimizes inclusion of solvents .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate diastereomers, if present .
Advanced: How to troubleshoot low yields in coupling reactions?
Methodological Answer:
- Byproduct Analysis : TLC or LC-MS identifies unreacted starting materials. Adjust coupling agent (e.g., switch from DCC to HATU) if carbodiimide byproducts (e.g., DCU) precipitate .
- Moisture Control : Rigorous drying of solvents (e.g., molecular sieves in DMF) prevents hydrolysis of activated intermediates .
- Microwave Assistance : Short-duration microwave irradiation (100°C, 10 min) accelerates coupling while reducing decomposition .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Autodock Vina evaluates binding to targets like dopamine D3 receptors (PDB: 3PBL). Key interactions include π-π stacking with trifluoromethylphenyl groups and H-bonds with amide NH .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : CoMFA analysis correlates substituent electronegativity (e.g., CF3) with IC50 values for antimalarial activity .
Advanced: How to design experiments to assess structure-activity relationships (SAR) for pharmacological activity?
Methodological Answer:
- Analog Synthesis : Replace trifluoromethyl with Cl, Br, or OCH3 to evaluate electronic effects. Use Suzuki coupling for aryl variations .
- In Vitro Assays : Test analogs against Plasmodium falciparum (IC50) and mammalian cells (CC50) to calculate selectivity indices (SI = CC50/IC50). Compounds with SI >10 are prioritized .
- Pharmacophore Mapping : Schrödinger’s Phase identifies critical features (e.g., hydrogen bond acceptors at piperazine carbonyls) .
Advanced: How to analyze the compound’s coordination chemistry in polymer formation?
Methodological Answer:
- Topology Analysis : Single-crystal X-ray reveals Ag⁺ coordination (Ag-N = 2.22–2.53 Å) and 2D network formation with (4,82) topology .
- Spectroscopic Titration : UV-vis (λ = 270 nm) monitors ligand-metal ratios. Job’s plot confirms 1:1 stoichiometry .
- TGA/DSC : Thermal stability up to 250°C indicates robust metal-organic frameworks (MOFs) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.